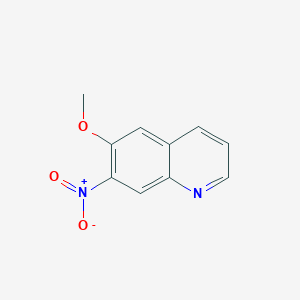

6-Methoxy-7-nitroquinoline

CAS No.:

Cat. No.: VC18301458

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O3 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 6-methoxy-7-nitroquinoline |

| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h2-6H,1H3 |

| Standard InChI Key | JYMFMBXHNJGXMY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CC=N2)[N+](=O)[O-] |

Introduction

Overview

6-Methoxy-7-nitroquinoline (C₁₀H₈N₂O₃, molecular weight 204.18 g/mol) is a nitro-substituted quinoline derivative characterized by a methoxy group at the 6-position and a nitro group at the 7-position of the heterocyclic ring. This compound has garnered significant attention in medicinal chemistry due to its structural versatility and potential therapeutic applications, particularly in oncology and infectious disease research. Emerging studies highlight its role as a scaffold for designing inhibitors targeting enzymes like tubulin and epidermal growth factor receptor (EGFR), with demonstrated efficacy in preclinical models .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 6-methoxy-7-nitroquinoline consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substituents at the 6- and 7-positions modulate electronic and steric properties:

-

Methoxy group (-OCH₃): Electron-donating, enhancing solubility and influencing metabolic stability .

-

Nitro group (-NO₂): Electron-withdrawing, promoting electrophilic reactivity and interactions with biological targets .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.18 g/mol | |

| Melting Point | 158–160°C (similar isomers) | |

| Solubility | Soluble in DMSO, ethanol | |

| pKa | ~2.86 (predicted) |

The nitro group’s position at C7 distinguishes it from isomers like 6-methoxy-8-nitroquinoline, which exhibits distinct reactivity and biological profiles .

Synthesis and Manufacturing

Traditional Synthetic Routes

-

Skraup Synthesis:

-

Nitration of Methoxyquinolines:

Modern Methodologies

-

Microwave-Assisted Synthesis:

-

Photoredox Catalysis:

Biological Activities and Mechanisms

Anticancer Activity

-

Tubulin Polymerization Inhibition:

-

EGFR Kinase Inhibition:

Antimicrobial Properties

-

Antimalarial Activity:

-

Antibacterial Effects:

Pharmacological Applications

Oncology

-

Lead Compound Optimization:

-

Combination Therapies:

Infectious Diseases

-

Antiparasitic Agents:

Comparative Analysis with Related Compounds

| Compound | Substituents | Bioactivity (IC₅₀) | Key Difference |

|---|---|---|---|

| 6-Methoxy-8-nitroquinoline | -NO₂ at C8 | Antimalarial: 25 mg/kg | Altered target affinity |

| 5-Nitroquinoline | -NO₂ at C5 | Antibacterial: 2 µg/mL | Enhanced solubility |

| 3-Nitroquinoline | -NO₂ at C3 | Anticancer: 0.1 µM | EGFR selectivity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume